molecular formula C11H21ClN2O B1424782 N-Cyclopentyl-2-piperidinecarboxamide hydrochloride CAS No. 1236256-87-3

N-Cyclopentyl-2-piperidinecarboxamide hydrochloride

Cat. No.: B1424782
CAS No.: 1236256-87-3
M. Wt: 232.75 g/mol
InChI Key: FOLJQPASBDQSEJ-UHFFFAOYSA-N
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Description

N-Cyclopentyl-2-piperidinecarboxamide hydrochloride is a synthetic compound that belongs to the class of piperidinecarboxamide derivatives. It is commonly used in medical research as a potential therapeutic agent due to its unique chemical structure and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclopentyl-2-piperidinecarboxamide hydrochloride typically involves the reaction of cyclopentylamine with 2-piperidinecarboxylic acid. The reaction is carried out in the presence of a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and purification systems ensures high yield and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be modified with various substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives of the piperidine ring.

    Reduction: Reduced forms of the compound with modified functional groups.

    Substitution: Substituted piperidine derivatives with different functional groups.

Scientific Research Applications

N-Cyclopentyl-2-piperidinecarboxamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated as a potential therapeutic agent for various diseases due to its biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Cyclopentyl-2-piperidinecarboxamide hydrochloride involves its interaction with specific molecular targets within the body. It may bind to receptors or enzymes, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-Cyclopentyl-2-piperidinecarboxamide hydrochloride can be compared with other piperidinecarboxamide derivatives:

    N-Cyclohexyl-2-piperidinecarboxamide: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.

    N-Phenyl-2-piperidinecarboxamide: Contains a phenyl group, leading to different chemical and biological properties.

    N-Methyl-2-piperidinecarboxamide: Methyl group substitution results in different reactivity and applications.

The uniqueness of this compound lies in its specific cyclopentyl substitution, which imparts distinct chemical and biological characteristics compared to its analogs .

Properties

IUPAC Name

N-cyclopentylpiperidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O.ClH/c14-11(10-7-3-4-8-12-10)13-9-5-1-2-6-9;/h9-10,12H,1-8H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOLJQPASBDQSEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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